molecular formula C9H8F2N2OS B13108550 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole

6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B13108550
M. Wt: 230.24 g/mol
InChI Key: HVNQWCXGRGXYKE-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group may contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Lacks the difluoromethoxy group but shares the benzimidazole core.

    6-Methoxy-2-(methylthio)-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Methylthio)-1H-benzo[d]imidazole: Lacks the difluoromethoxy group.

Uniqueness

6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both the difluoromethoxy and methylthio groups, which confer distinct chemical properties and potential biological activities. The difluoromethoxy group can enhance lipophilicity and metabolic stability, while the methylthio group can influence the compound’s reactivity and binding interactions .

Properties

Molecular Formula

C9H8F2N2OS

Molecular Weight

230.24 g/mol

IUPAC Name

6-(difluoromethoxy)-2-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C9H8F2N2OS/c1-15-9-12-6-3-2-5(14-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13)

InChI Key

HVNQWCXGRGXYKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)OC(F)F

Origin of Product

United States

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